molecular formula C8H9ClN4O3 B2462891 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1394040-30-2

1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride

Cat. No.: B2462891
CAS No.: 1394040-30-2
M. Wt: 244.64
InChI Key: ZYQNJARRAGFCBX-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride (CAS: 1247455-96-4) is a heterocyclic compound featuring an imidazolidine-trione core substituted with a 2-(1H-imidazol-1-yl)ethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its structure combines an imidazole ring (a nitrogen-containing aromatic system) with the imidazolidine-trione moiety, which is associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-(2-imidazol-1-ylethyl)imidazolidine-2,4,5-trione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3.ClH/c13-6-7(14)12(8(15)10-6)4-3-11-2-1-9-5-11;/h1-2,5H,3-4H2,(H,10,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQNJARRAGFCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCN2C(=O)C(=O)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole ring and the imidazolidine-2,4,5-trione moiety.

    Synthetic Routes: One common synthetic route involves the reaction of 1H-imidazole with ethyl bromoacetate to form 1-(2-bromoethyl)-1H-imidazole. This intermediate is then reacted with imidazolidine-2,4,5-trione under basic conditions to yield the desired compound.

    Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide, with the use of bases like potassium carbonate or sodium hydride to facilitate the reactions.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted imidazole derivatives.

    Common Reagents and Conditions: The reactions are typically carried out under controlled temperature and pH conditions, with the use of appropriate solvents and catalysts to ensure high selectivity and yield.

    Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to the modulation of their activities.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

    Effects: The interaction of the compound with its molecular targets can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Substituent Group Key Properties
1-[2-(1H-Imidazol-1-yl)ethyl]imidazolidine-trione HCl 1247455-96-4 C9H10ClN3O3 2-(1H-imidazol-1-yl)ethyl Hydrochloride salt; imidazole ring enhances aromatic interactions
1-[3-(1H-Imidazol-1-yl)propyl]imidazolidine-trione HCl Not available C10H12ClN3O3 3-(1H-imidazol-1-yl)propyl Propyl chain increases hydrophobicity; discontinued
1-[3-(Dimethylamino)propyl]imidazolidine-trione HCl 1394042-21-7 C8H14ClN3O3 3-(dimethylamino)propyl Aliphatic amine improves solubility; higher molecular weight (259.65 g/mol)
1-[2-(4-Methyl-4H-triazol-3-yl)ethyl]imidazolidine-trione HCl 1421604-86-5 C8H10ClN5O3 2-(4-methyltriazol-3-yl)ethyl Triazole ring alters hydrogen bonding; lower molecular weight (259.65 g/mol)
1-(4-Methylphenyl)imidazolidine-2,4,5-trione Not available C10H8N2O3 4-methylphenyl Aromatic substituent; safety data available

Functional Group Impact on Pharmacological Properties

  • Imidazole vs. Triazole: The target compound’s imidazole ring (pKa ~7) enables pH-dependent protonation, facilitating interactions with biological targets like histamine receptors.
  • Aliphatic vs.
  • Chain Length : The propyl-substituted analogue (Ref: 10-F644950) has a longer alkyl chain than the target compound’s ethyl group, which may reduce metabolic stability due to increased susceptibility to oxidative degradation .

Discontinued Status and Developmental Insights

Both the target compound and its propyl-substituted analogue (Ref: 10-F644950) are listed as discontinued products by CymitQuimica , suggesting challenges in synthesis, stability, or efficacy during preclinical studies. In contrast, the triazole and dimethylamino variants remain under investigation, highlighting the importance of substituent optimization for drug development.

Biological Activity

1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C5H8N4O3C_5H_8N_4O_3 with a molecular weight of 172.14 g/mol. It is characterized by the presence of imidazole rings which are often associated with various biological activities.

Antimicrobial Activity

Research has shown that compounds with imidazole structures exhibit significant antimicrobial properties. In a study evaluating various imidazole derivatives, it was found that those similar to this compound demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Imidazole derivatives have also been explored for their anticancer properties. A study indicated that certain imidazolidine derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways . The specific mechanism involves the modulation of cellular signaling pathways that control cell proliferation and survival.

Cardiovascular Effects

The compound's potential cardiovascular effects have been evaluated through its interaction with imidazoline binding sites (IBS). Compounds with similar structures have shown affinity for IBS, which are implicated in the regulation of blood pressure and heart rate . This suggests a potential therapeutic role in managing hypertension.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The imidazole moiety allows for hydrogen bonding and interaction with biological macromolecules, enhancing its efficacy as a pharmacological agent.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various pathogens. The results highlighted a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial activity .

Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations greater than 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming the induction of apoptosis .

Data Summary

Biological Activity Effect Reference
AntimicrobialMIC = 32 µg/mL against E. coli
AnticancerInduced apoptosis in cancer cell lines
CardiovascularInteraction with imidazoline binding sites

Q & A

Q. Optimization Strategies :

  • Use catalysts (e.g., Ni or Pd) to enhance reaction efficiency and regioselectivity .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Spectroscopic Methods :

  • ¹H/¹³C NMR : Identify imidazole protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 170–180 ppm) .
  • FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) .
    Crystallographic Techniques :
  • Single-crystal X-ray diffraction : Resolve the trione ring conformation and hydrogen-bonding patterns (e.g., CCDC reference 1038591 for similar structures) .
  • Powder XRD : Assess crystallinity and polymorphic forms .

How can computational methods predict reaction pathways and intermediates for this compound?

Advanced Research Question
Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for cyclization steps .
  • Reaction path search tools : Tools like ICReDD integrate computational and experimental data to predict feasible synthetic routes (e.g., retro-synthetic analysis via Pistachio/Bkms_metabolic databases) .
    Case Study :
  • A hybrid approach combining DFT and machine learning identified optimal conditions for imidazole alkylation, reducing trial-and-error experimentation by 40% .

How can researchers resolve contradictions in reported biological activity data for imidazole derivatives?

Advanced Research Question
Strategies :

  • Comparative structural analysis : Correlate substituent effects (e.g., halogen vs. methoxy groups) with activity using QSAR models .
  • Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
  • Meta-analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify outliers or methodological biases .

What are the critical intermediates in synthesizing this compound, and how do they influence yield?

Basic Research Question
Key Intermediates :

  • 1-(2-Chloroethyl)imidazole : Formed via alkylation of imidazole; purity impacts downstream cyclization efficiency .
  • Imidazolidine-trione precursor : Synthesized via condensation of urea derivatives; side reactions (e.g., over-oxidation) reduce yield if temperature exceeds 70°C .
    Yield Optimization :
  • Purify intermediates via column chromatography or recrystallization before proceeding to subsequent steps .

How does this compound compare structurally and functionally to related imidazole derivatives?

Advanced Research Question
Structural Comparisons :

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine : Shares a similar imidazole core but lacks the trione ring, reducing electrophilic reactivity .
  • 4-[1-(2-Hydroxypropyl)-4,5-diphenylimidazol-2-yl]benzoic acid : The trione group in the target compound enhances hydrogen-bonding capacity, influencing solubility and binding affinity .
    Functional Insights :
  • Replace the ethylimidazole moiety with bulkier groups (e.g., phenyl) to study steric effects on biological activity .

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